

# Comparative Analysis of TREK Inhibitors: ONO-TR-772 vs. ONO-7927846

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

[Get Quote](#)

A detailed guide for researchers on the preclinical profiles of two selective TREK channel inhibitors, **ONO-TR-772** and its optimized successor, ONO-7927846. This report outlines their comparative potency, selectivity, pharmacokinetics, and in vivo efficacy, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of two notable tool compounds, **ONO-TR-772** (also known as VU6018042) and ONO-7927846 (VU6024391), developed for the study of TWIK-related K<sup>+</sup> (TREK) channels. ONO-7927846 is a second-generation compound emerging from the optimization of **ONO-TR-772**. Both are potent inhibitors of TREK-1 and TREK-2 channels, which are implicated in various physiological processes, including neuroprotection and mood regulation, making them valuable research tools for investigating the therapeutic potential of TREK channel modulation in cognitive disorders.

## In Vitro Potency and Selectivity

ONO-7927846 demonstrates enhanced potency against TREK-1 compared to its predecessor, **ONO-TR-772**. Both compounds exhibit a dual inhibitory effect on TREK-1 and TREK-2 channels. The selectivity profile of both inhibitors has been assessed against a panel of other potassium channels, showing a high degree of selectivity for the TREK subfamily.

| Compound    | Target  | IC50 (nM) | Selectivity Notes                                                                                                        |
|-------------|---------|-----------|--------------------------------------------------------------------------------------------------------------------------|
| ONO-TR-772  | hTREK-1 | 15[1]     | >67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK). Equipotent against TREK-2.[1] |
| ONO-7927846 | hTREK-1 | 11        | Also a potent inhibitor of TREK-2 (IC50 = 29 nM).                                                                        |

## Pharmacokinetic Properties

A key objective in the development of ONO-7927846 was the improvement of pharmacokinetic properties, particularly CNS penetration, to facilitate in vivo studies targeting the central nervous system. ONO-7927846 exhibits superior CNS penetration compared to **ONO-TR-772**.

| Compound    | Parameter            | Value   | Species |
|-------------|----------------------|---------|---------|
| ONO-TR-772  | CNS Penetration (Kp) | 0.98[1] | Rat     |
| ONO-7927846 | CNS Penetration (Kp) | >1      | Rat     |

## In Vivo Efficacy in a Model of Cognitive Impairment

The efficacy of both compounds has been evaluated in the MK-801-induced cognitive impairment model using the Novel Object Recognition (NOR) task. This assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory. ONO-7927846 demonstrated a significantly lower minimum effective dose (MED) to reverse the cognitive deficits induced by MK-801, indicating greater in vivo potency.

| Compound    | Minimum Effective Dose (MED) | Animal Model |
|-------------|------------------------------|--------------|
| ONO-TR-772  | 10 mg/kg (IP)[1]             | Mouse        |
| ONO-7927846 | 0.3 mg/kg (PO)               | Rat          |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating these compounds.



[Click to download full resolution via product page](#)

TREK-1/2 Channel Signaling Pathway



[Click to download full resolution via product page](#)

### Novel Object Recognition Experimental Workflow

## Experimental Protocols

### In Vitro Electrophysiology (Patch Clamp)

- Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human TREK-1 or TREK-2 channels.
- Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were voltage-clamped at a holding potential of -80 mV. A series of voltage steps were applied to elicit channel currents.
- Data Acquisition: Currents were recorded and digitized. The inhibitory effect of the compounds was determined by applying increasing concentrations of **ONO-TR-772** or **ONO-7927846** and measuring the reduction in the current amplitude.
- Analysis: IC<sub>50</sub> values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

### In Vivo Novel Object Recognition (NOR) Task

- Animals: Male CD-1 mice (for **ONO-TR-772**) or male Sprague-Dawley rats (for **ONO-7927846**). Animals were housed under standard laboratory conditions with ad libitum access to food and water.
- Apparatus: A square open-field arena. A variety of objects, differing in shape and texture, were used for the training and testing phases.
- Procedure:
  - Habituation: Animals were individually placed in the empty arena for a set period to acclimate to the environment.
  - Drug Administration: **ONO-TR-772** (intraperitoneal, IP) or **ONO-7927846** (oral gavage, PO) was administered at various doses. The vehicle was administered to the control group.
  - Cognitive Impairment Induction: MK-801 (an NMDA receptor antagonist) was administered to induce a cognitive deficit.

- Training Phase: Animals were placed back in the arena, which now contained two identical objects, and were allowed to explore freely.
- Retention Interval: A delay period was observed.
- Test Phase: One of the familiar objects was replaced with a novel object. The animals were returned to the arena, and the time spent exploring each object was recorded.
- Data Analysis: A discrimination index (DI) was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory. The minimum effective dose (MED) was determined as the lowest dose of the compound that significantly reversed the MK-801-induced reduction in the DI.

## Conclusion

ONO-7927846 represents a significant advancement over **ONO-TR-772** as a research tool for studying TREK channels. Its improved potency, enhanced CNS penetration, and superior in vivo efficacy at a lower dose make it a more suitable candidate for preclinical studies investigating the role of TREK channels in CNS disorders. This guide provides researchers with the necessary comparative data and methodological insights to inform the selection and application of these valuable pharmacological probes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Analysis of TREK Inhibitors: ONO-TR-772 vs. ONO-7927846]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587138#comparative-analysis-of-ono-tr-772-and-ono-7927846>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)